![molecular formula C8H7NO3 B181209 4-Carbamoylbenzoic acid CAS No. 6051-43-0](/img/structure/B181209.png)
4-Carbamoylbenzoic acid
Overview
Description
4-carbamoylbenzoic acid is a dicarboxylic acid monoamide resulting from the formal condensation of one of the carboxy groups of terephthalic acid with ammonia. It is a carbamoylbenzoic acid and a dicarboxylic acid monoamide. It derives from a terephthalic acid.
Mechanism of Action
Terephthalic acid monoamide, also known as 4-Carbamoylbenzoic acid, is a chemical compound with the formula C8H7NO3 . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Biochemical Pathways
Terephthalic acid monoamide may be involved in the degradation of polyethylene terephthalate (PET), a common plastic . Enzymes from certain microbial species can degrade PET into terephthalic acid, which can then be further broken down . .
Pharmacokinetics
Terephthalic acid monoamide has high gastrointestinal absorption, indicating that it can be readily absorbed into the body when ingested . Its water solubility ranges from 0.378 mg/ml to 7.34 mg/ml, indicating that it can dissolve in bodily fluids .
Result of Action
Given its potential role in pet degradation, it may contribute to the breakdown of this plastic in the environment .
Action Environment
The action, efficacy, and stability of Terephthalic acid monoamide can be influenced by various environmental factors. For instance, its solubility can affect its distribution in the environment and its availability to interact with its targets . Additionally, its stability under different environmental conditions can influence its longevity and potential effects.
Biochemical Analysis
Biochemical Properties
Terephthalic acid monoamide is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found that Terephthalic acid monoamide can be utilized by a microbial consortium in the first 48 hours of exposure
Cellular Effects
The effects of Terephthalic acid monoamide on various types of cells and cellular processes are complex and multifaceted. It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Terephthalic acid monoamide can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Metabolic Pathways
Terephthalic acid monoamide is involved in certain metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . For example, Terephthalic acid monoamide is converted into protocatechuic acid via a pathway encoded by the tphABC operon .
Transport and Distribution
It is likely that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Biological Activity
4-Carbamoylbenzoic acid (C₈H₇NO₃) is an aromatic compound that features a carbamoyl group attached to a benzoic acid structure. This compound has garnered attention in medicinal chemistry and environmental science due to its diverse biological activities, including antitumor, antifilarial, and potential applications in wastewater treatment. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data tables.
Antitumor Activity
Research has indicated that derivatives of this compound exhibit significant antitumor properties. For example, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a derivative of this compound, has shown promising results in inhibiting the proliferation of leukemia L1210 cells. The mechanism behind this activity is primarily attributed to the compound's ability to block mitosis, leading to cytotoxic effects on cancer cells.
Antifilarial Activity
In addition to its antitumor effects, this compound derivatives have been evaluated for their antifilarial properties. Studies have demonstrated in vivo activity against adult worms of Acanthocheilonema viteae, suggesting a potential therapeutic application in treating filarial infections.
Hypoglycemic Effects
Certain N-substituted derivatives of carbamoylbenzoic acids have exhibited hypoglycemic activity. Notably, enantiomers of 4-N-[1-(5-Fluoro-2-methoxyphenyl)ethyl]carbamoylmethylbenzoic acid were found to significantly lower blood glucose levels, indicating potential interactions with receptors similar to those targeted by sulfonylureas.
Wastewater Treatment
This compound has also been studied for its role in modifying biopolymers like chitosan. Research indicates that chitosan modified with carbamoylbenzoic acids can act as effective coagulant-flocculant agents for removing metals from wastewater. This highlights the compound's utility in environmental applications, particularly in water treatment processes .
Case Studies
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Antitumor Efficacy : A study conducted on the effects of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate showed a significant reduction in cell viability in leukemia L1210 cell lines when treated with varying concentrations of the compound.
Concentration (µM) Cell Viability (%) 10 30 25 15 50 5 -
Hypoglycemic Activity : A comparative study on the hypoglycemic effects of different enantiomers revealed that the (S) enantiomer was equipotent with known hypoglycemic agents.
Compound IC50 (µM) (S)-4-N-[1-(5-Fluoro-2-methoxyphenyl)ethyl]carbamoylmethylbenzoic acid 15 Glibenclamide 14
Scientific Research Applications
Pharmaceutical Applications
4-Carbamoylbenzoic acid has shown potential as a precursor for developing pharmaceutical compounds. Studies indicate that derivatives of carbamoylbenzoic acids possess anti-inflammatory, immunomodulatory, and antitumor properties. For instance, compounds derived from this compound have been investigated for their ability to stimulate bone morphogenetic protein (BMP) signaling pathways, which are crucial in bone formation .
Environmental Science
The compound has been utilized in environmental applications, particularly in wastewater treatment. Modified chitosan incorporating this compound has demonstrated effectiveness as a coagulant-flocculant agent for metal removal from contaminated water sources. This application highlights its potential to address environmental pollution issues .
Analytical Chemistry
Research has focused on the interaction of this compound with metal ions, revealing its ability to form stable complexes. Such properties are beneficial for analytical techniques used in environmental monitoring and metal ion detection .
Case Study 1: Antiviral Activity
A series of sulfonamidobenzoic acid derivatives were synthesized based on modifications of this compound. These compounds exhibited significant antiviral activity against Coxsackievirus B3, suggesting their potential as therapeutic agents against viral infections .
Case Study 2: Fluorescent Metal Receptors
Research involving fluorescent metal receptors based on 4,4'-carbonyl bis(carbamoylbenzoic acid) analogues demonstrated their utility in detecting metal ions through fluorescence changes. This application is particularly relevant in developing sensors for environmental monitoring .
Comparative Data Table
Application Area | Description | Key Findings |
---|---|---|
Pharmaceuticals | Anti-inflammatory and antitumor properties | Induces BMP signaling; potential drug leads |
Environmental Science | Wastewater treatment using modified chitosan | Effective metal removal agent |
Analytical Chemistry | Metal ion complex formation | Useful in environmental monitoring techniques |
Fluorescent Sensors | Detection of metal ions through fluorescence | Significant changes observed with target metals |
Properties
IUPAC Name |
4-carbamoylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H2,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHSCWJIDIKGNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333441 | |
Record name | 4-Carbamoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6051-43-0 | |
Record name | 4-(Aminocarbonyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6051-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Carbamoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Carbamoylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of the carbamoyl group in 4-Carbamoylbenzoic acid?
A1: The carbamoyl group in this compound plays a crucial role in its hydrogen bonding capabilities. [] In the crystal structure, molecules of this compound are linked together through hydrogen-bond dimerization of the amido group within the carbamoyl moiety. This dimerization, along with a chain of hydrogen bonds involving 2-propanol and the carboxyl group, contributes to the compound's crystal packing and potential interactions with biological targets. You can explore the crystallographic details further in the study by [] "3,5-Dibromo-4-carbamoylbenzoic acid 2-propanol monosolvate".
Q2: Can microorganisms utilize this compound as a carbon and nitrogen source?
A2: Yes, research indicates that microbial communities can utilize chemically deconstructed polyethylene terephthalate (DCPET), which contains this compound (Terephthalic acid monoamide), as a source of both carbon and nitrogen. [] The study by [] "Versatile microbial communities rapidly assimilate ammonium hydroxide-treated plastic waste" demonstrated that microbial consortia effectively degraded DCPET in water, even without additional nutrients. This finding highlights the potential of these microorganisms in bioremediation strategies for plastic waste.
Q3: Has this compound been investigated for its interactions with enzymes?
A3: Yes, this compound has been identified as a ligand in a crystal structure complex with cAMP-dependent protein kinase A (CHO PKA). [] While the specific details of this interaction and its downstream effects are not elaborated upon in the provided abstract, this finding suggests that this compound might possess biological activity through modulating enzyme activity. Further investigation into this interaction could be valuable for understanding its potential therapeutic applications.
Q4: Are there any studies exploring the binding of this compound to enzymes involved in crucial metabolic pathways?
A4: While the provided abstracts don't delve into specific metabolic pathways, one study demonstrates the binding of a this compound derivative to TS-DHFR from Cryptosporidium hominis. [] This enzyme, thymidylate synthase-dihydrofolate reductase, plays a vital role in nucleotide biosynthesis, making it a crucial target for anti-parasitic drug development. Although the study focuses on a derivative rather than this compound itself, it underscores the potential of this compound and its structural analogs for modulating essential metabolic pathways.
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